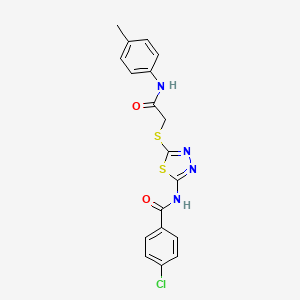

4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

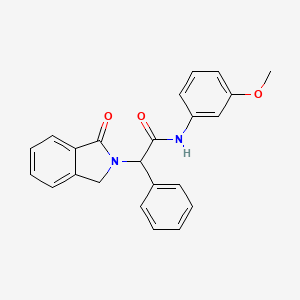

Description

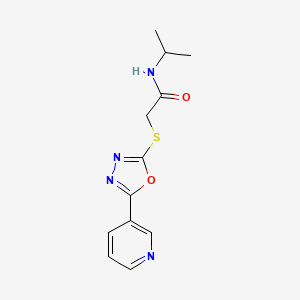

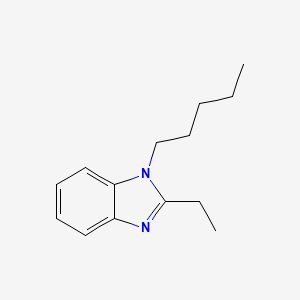

The compound 4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing a ring with sulfur and nitrogen atoms. This class of compounds is known for its wide range of applications, including biological activities, dyes, and materials for electronics and energy storage.

Synthesis Analysis

The synthesis of related 1,3,4-thiadiazole derivatives has been reported in the literature. For instance, derivatives with substituted benzothiazol-2-ylimino groups have been prepared and their structures confirmed through analytical and spectral data . Similarly, the synthesis of a 2,4-dichloro derivative of 1,3,4-thiadiazole has been achieved using a dehydrosulfurization reaction of hydrazinecarbothioamide in the presence of iodine and triethylamine in a DMF medium, yielding the product in 84% . These methods could potentially be adapted for the synthesis of 4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide.

Molecular Structure Analysis

The molecular structure of 1,3,4-thiadiazole derivatives is characterized by NMR spectroscopy, which provides detailed information about the chemical environment of the atoms within the molecule . The presence of chlorine and other substituents on the benzamide ring influences the electronic distribution and, consequently, the chemical shifts observed in NMR spectra.

Chemical Reactions Analysis

The reactivity of 1,3,4-thiadiazole derivatives can be influenced by the substituents on the thiadiazole ring and the benzamide moiety. The presence of electron-withdrawing groups, such as chlorine, can make the compound more reactive towards nucleophilic substitution reactions. Additionally, the thioether linkage in the molecule could undergo transformations under oxidative conditions or act as a coordinating site for metal ions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,3,4-thiadiazole derivatives are determined by their molecular structure. The introduction of chloro and tolylamino groups is likely to affect the compound's solubility, melting point, and stability. The spectral properties, including UV-Vis and IR spectra, are also influenced by the electronic nature of the substituents, which can be used to deduce functional groups and confirm the compound's identity .

Mechanism of Action

Target of Action

Compounds with a similar thiazole scaffold have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Mode of Action

Compounds with similar structures have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Compounds with similar structures have been found to interact with various biochemical pathways, leading to diverse downstream effects .

Pharmacokinetics

The presence of sulfur in the thiazolidine motif has been found to enhance the pharmacological properties of similar compounds .

Result of Action

Compounds with similar structures have been found to exhibit diverse biological activities, suggesting that they may have multiple molecular and cellular effects .

Action Environment

The stability and efficacy of similar compounds can be influenced by factors such as ph, temperature, and the presence of other compounds .

properties

IUPAC Name |

4-chloro-N-[5-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN4O2S2/c1-11-2-8-14(9-3-11)20-15(24)10-26-18-23-22-17(27-18)21-16(25)12-4-6-13(19)7-5-12/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEGYHCXEWCKQCL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(5-((2-oxo-2-(p-tolylamino)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![ethyl 2-{3-[(3-fluoro-4-methylphenyl)carbonyl]-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3004042.png)

![1-{[1-(5-Fluoropyridine-3-carbonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B3004044.png)

![1-[2-(4-Bromophenoxy)ethyl]-1,2-dihydropyridin-2-one](/img/structure/B3004047.png)

![4-(3-methylbutyl)-1-{[4-(2-oxopyrrolidin-1-yl)benzyl]thio}thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B3004048.png)

![4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]morpholine](/img/structure/B3004052.png)

![5-((4-Benzylpiperazin-1-yl)(4-isopropylphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3004054.png)

![4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(4-ethoxyphenyl)isoquinolin-1(2H)-one](/img/structure/B3004055.png)

![N-[1-(2-Chloropropanoyl)piperidin-4-yl]-5-methyl-1,2-oxazole-3-carboxamide](/img/structure/B3004056.png)

![1-(3-Hydroxypyrrolidin-1-yl)-2-[4-(trifluoromethyl)phenyl]ethanone](/img/structure/B3004057.png)